2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
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Overview
Description
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride typically involves the reaction of ethylenediamine with pyrimidine derivatives under controlled conditions. One common method involves the cyclization of ethylenediamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature range to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A naturally occurring compound with similar structural features.
2-Bromoethylamine: Another compound with an aminoethyl group, used in various chemical syntheses.
Aminoethylpiperazine: A derivative of piperazine with similar functional groups.
Uniqueness
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Biological Activity
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C7H9Cl2N3O
- Molecular Weight : 210.07 g/mol
Research indicates that 2-(2-aminoethyl)-1H-pyrimidin-6-one may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its activity can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to cancer and inflammatory pathways.
- Influence on Gene Expression : By modulating histone methylation, it could affect gene expression profiles critical for cell differentiation and proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 2-(2-aminoethyl)-1H-pyrimidin-6-one. The results indicated promising antibacterial activities against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .
Antifibrotic Activity
Another investigation focused on the anti-fibrotic properties of pyrimidine derivatives. The compounds were shown to inhibit collagen expression in hepatic stellate cells, suggesting that 2-(2-aminoethyl)-1H-pyrimidin-6-one may have therapeutic potential in fibrotic diseases .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory effects of related pyrimidine compounds. These compounds demonstrated the ability to reduce pro-inflammatory cytokines and modulate immune responses, indicating a potential role in treating inflammatory disorders .
Case Studies
-
Case Study on Antifibrotic Properties :
- Objective : To evaluate the effect of 2-(2-aminoethyl)-1H-pyrimidin-6-one on collagen production.
- Methodology : Hepatic stellate cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in collagen type I alpha 1 (COL1A1) protein expression was observed, supporting its potential as an antifibrotic agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against clinical strains.
- Methodology : Disc diffusion and broth microdilution methods were employed.
- Findings : The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in antibiotic development.
Data Tables
Biological Activity | Target Organism/Pathway | IC50/MIC Values |
---|---|---|
Antibacterial | Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL | |
Antifibrotic | COL1A1 Expression | Significant inhibition observed |
Anti-inflammatory | Pro-inflammatory cytokines | Reduction noted in treated cells |
Properties
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUXCLYRRWQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287302-30-9 |
Source
|
Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.